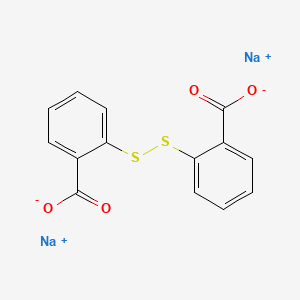

2,2'-Dithiodibenzoic acid disodium salt

Overview

Description

2,2’-Dithiodibenzoic acid, also known as 2-Carboxyphenyl disulfide, Bis(2-carboxyphenyl) disulfide, or Dithiosalicylic acid, is an organic compound with the linear formula S2(C6H4CO2H)2 . It is an sulfhydryl modifying reagent .

Molecular Structure Analysis

The molecular structure of 2,2’-Dithiodibenzoic acid is represented by the SMILES stringOC(=O)c1ccccc1SSc2ccccc2C(O)=O . The InChI key for this compound is LBEMXJWGHIEXRA-UHFFFAOYSA-N . The molecular weight of this compound is 306.36 g/mol . Chemical Reactions Analysis

2,2’-Dithiodibenzoic acid can cocrystallize with imidazole or 4-methylimidazole to afford bis(imidazolium) 2,2’-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate organic salt, respectively .Physical And Chemical Properties Analysis

2,2’-Dithiodibenzoic acid is a solid substance at 20 degrees Celsius . Its melting point ranges from 287-290 °C (lit.) to 288-293 °C . The compound appears as a faint brown to brown or beige powder or crystals .Scientific Research Applications

- Cocrystallization with Imidazole and 4-Methylimidazole : When 2,2’-Dithiodibenzoic acid reacts with imidazole or 4-methylimidazole, it forms organic salts. These include bis(imidazolium) 2,2’-dithiodibenzoate and 4-methylimidazolium 2-[(2-carboxyphenyl)disulfanyl]benzoate . These cocrystals have potential applications in material science, such as designing novel coordination complexes or functional materials.

- Disulfide Bond-Containing Polyamides : Researchers have used 2,2’-Dithiodibenzoic acid to prepare polyamides that incorporate disulfide bonds in their main chain . These polymers may find use in drug delivery systems, tissue engineering, or self-healing materials.

- Silver Cluster Synthesis : Researchers have synthesized a novel anionic heptadecanuclear silver (I) cluster by reacting 2,2’-Dithiodibenzoic acid with silver oxide under ultrasonic conditions . Such clusters may have applications in nanotechnology, sensors, or catalysis.

Material Synthesis and Modification

Polymer Chemistry

Analytical Chemistry

Crystal Engineering and Supramolecular Chemistry

Safety and Hazards

2,2’-Dithiodibenzoic acid may cause an allergic skin reaction . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical advice should be sought . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice . After swallowing, it is advised to drink water and seek medical attention if symptoms occur .

Mechanism of Action

Target of Action

It is known to be ansulfhydryl modifying reagent , suggesting that it may interact with proteins or enzymes containing sulfhydryl (-SH) groups.

Mode of Action

As a sulfhydryl modifying reagent, it likely interacts with its targets through the formation of disulfide bonds . This can lead to changes in the structure and function of the target proteins or enzymes.

properties

IUPAC Name |

disodium;2-[(2-carboxylatophenyl)disulfanyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4S2.2Na/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18;;/h1-8H,(H,15,16)(H,17,18);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDNHRWRCLWPBJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])SSC2=CC=CC=C2C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dithiodibenzoic acid disodium salt | |

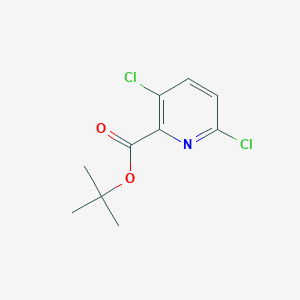

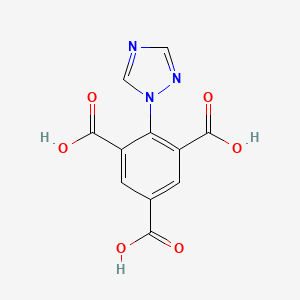

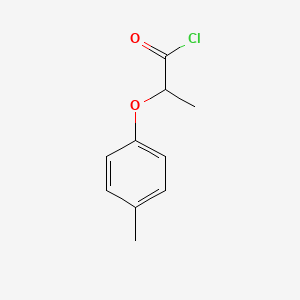

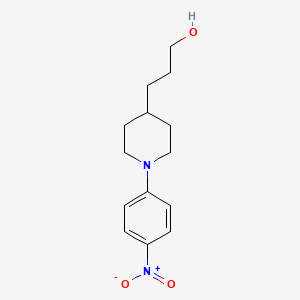

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.